5-(2,3-dimethylphenoxy)-1-pentanethiol
Description
5-(2,3-Dimethylphenoxy)-1-pentanethiol is an organosulfur compound characterized by a pentyl chain terminating in a thiol (-SH) group and a 2,3-dimethylphenoxy substituent. The 2,3-dimethylphenoxy moiety introduces steric and electronic effects due to the electron-donating methyl groups, while the thiol group confers reactivity typical of mercaptans, such as nucleophilicity and metal-binding capabilities.
Properties
IUPAC Name |
5-(2,3-dimethylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11-7-6-8-13(12(11)2)14-9-4-3-5-10-15/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBQXIMCHGYTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Thiol Group Reactivity
- 1-Pentanethiol: Demonstrates utility in nanoparticle assembly by binding to Au NPs, altering surface hydrophobicity. This suggests that the thiol group in this compound may similarly anchor to metal surfaces, enabling nanomaterial functionalization .
- 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol: The thiol group in this compound is highly acidic, facilitating reactions under mild conditions (e.g., esterification via stirring with a weak base) . The 2,3-dimethylphenoxy variant may exhibit comparable reactivity.
Phenoxy Substitution Effects
- Position of Methyl Groups: Compounds with 2,3-dimethylphenoxy groups (e.g., anticonvulsant aminoalkanols ) show enhanced biological activity compared to 2,4-dimethylphenoxy analogs, likely due to optimized steric interactions with target proteins.
- Electronic Effects: The electron-donating methyl groups in the phenoxy ring may stabilize charge-transfer interactions, as seen in benzimidazole derivatives with 2,3-dimethylphenoxy groups .
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